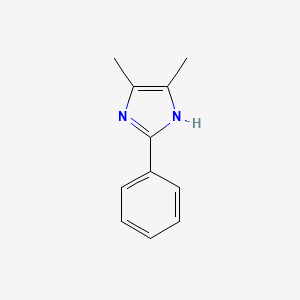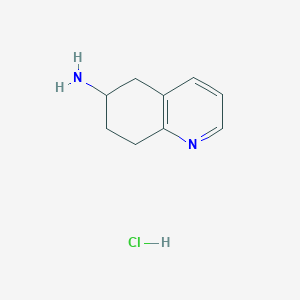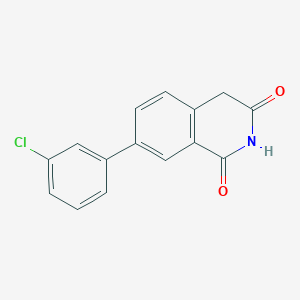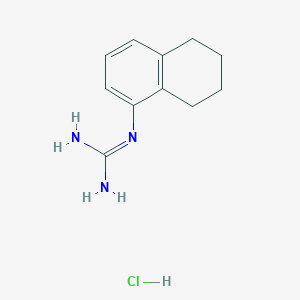
4,5-dimethyl-2-phenyl-1H-imidazole
Descripción general
Descripción
“4,5-dimethyl-2-phenyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The molecular formula of this compound is C10H12N2 .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in various studies . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles was reported by Fang et al . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “this compound” was determined in several investigations . All the derivatives have a planar imidazole unit . The crystal structures are stabilized by intermolecular O-H…N, O-H…O, C-H…N, hydrogen bonds, and C-H…π interactions .Chemical Reactions Analysis
Imidazole derivatives have unique optical properties and play a very important role in chemistry as mediators for synthetic reactions . They are primarily used for preparing functionalized materials .Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Docking
4,5-Dimethyl-2-phenyl-1H-imidazole derivatives have been studied for their spectroscopic properties and potential biological activities. Thomas et al. (2018) reported the synthesis and characterization of two imidazole derivatives, finding that one exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. Spectroscopic methods, including IR, FT-Raman, and NMR techniques, were used for analysis, complemented by DFT calculations and molecular dynamics simulations (Thomas et al., 2018).
Synthesis and Reactivity Study
Hossain et al. (2018) synthesized two imidazole derivatives and discussed their spectroscopic and reactive properties. They combined experimental and computational approaches to understand the molecular orbital theory, molecular electrostatic potential, and reactivity properties of these derivatives (Hossain et al., 2018).
Biological Evaluation
Rajkumar et al. (2014) focused on the biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, finding significant antibacterial and antifungal activities in some synthesized compounds (Rajkumar et al., 2014).
Fluorescence Spectral Studies
Jayabharathi et al. (2012) conducted fluorescence spectral studies of some imidazole derivatives, observing photophysical properties and solvent effects on the emission properties of these compounds (Jayabharathi et al., 2012).
Organic Precursor for Nanoparticle Synthesis
Padhy et al. (2010) reported the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles, suggesting their potential as organic precursors for zinc oxide nanoparticles (Padhy et al., 2010).
Safety and Hazards
Direcciones Futuras
Imidazole derivatives have attracted considerable attention due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas .
Propiedades
IUPAC Name |
4,5-dimethyl-2-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWNMQXSXRSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902954 | |
| Record name | NoName_3532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)




![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)



![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
